molecular formula C19H32N2O B5379215 (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-methyl-1,4-diazepan-1-yl)methanone

(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-methyl-1,4-diazepan-1-yl)methanone

Cat. No.: B5379215
M. Wt: 304.5 g/mol
InChI Key: JDMDJTZNRNWHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethyltricyclo[3311~3,7~]dec-1-yl)(4-methyl-1,4-diazepan-1-yl)methanone is a complex organic compound characterized by its unique tricyclic structure and diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-methyl-1,4-diazepan-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the tricyclic core through a series of cyclization reactions. This is followed by the introduction of the diazepane moiety via nucleophilic substitution or addition reactions. The final step involves the attachment of the methanone group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, ensuring consistent quality and reducing production time.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-methyl-1,4-diazepan-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the diazepane ring, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-methyl-1,4-diazepan-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its tricyclic core and diazepane moiety are of particular interest for developing new therapeutic agents targeting various biological pathways.

Medicine

In medicine, this compound is investigated for its potential as an active pharmaceutical ingredient. Its unique structure may offer advantages in terms of bioavailability, selectivity, and efficacy.

Industry

In the industrial sector, this compound is explored for its potential applications in material science. Its stability and reactivity make it a candidate for developing new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-methyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets. The tricyclic core and diazepane moiety may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethyltricyclo[3311~3,7~]dec-1-yl)(4-methyl-1,4-diazepan-1-yl)methanone stands out due to its unique tricyclic structure and diazepane moiety

Properties

IUPAC Name

(3,5-dimethyl-1-adamantyl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O/c1-17-9-15-10-18(2,12-17)14-19(11-15,13-17)16(22)21-6-4-5-20(3)7-8-21/h15H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMDJTZNRNWHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCCN(CC4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.